
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid, or 2-TBQ for short, is an organic molecule used in a variety of scientific research applications. It is an aromatic heterocyclic compound containing nitrogen, oxygen, and carbon atoms. 2-TBQ has been used in a variety of biochemical and physiological studies due to its unique structure and properties.
科学的研究の応用
Synthetic Methodologies and Structural Studies
Research has been conducted on the synthesis and structural analysis of compounds related to 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid, highlighting the versatility and importance of these compounds in medicinal chemistry and materials science. For instance, studies on synthetic routes to produce derivatives of chromene-2-carboxylic acid and dihydroquinoline-3-carboxylic acid derivatives demonstrate the interest in these structures for their potential biological activities and as intermediates in organic synthesis (Hui-jing Li et al., 2013; S. Matsumoto et al., 2010).
Potential Therapeutic Applications
Several studies focus on the development of novel compounds with potential therapeutic applications, including as antimalarial agents and in the treatment of Alzheimer's disease. For example, N-tert-Butyl isoquine (GSK369796) is a novel synthetic quinoline selected for its excellent activity against Plasmodium falciparum, demonstrating the potential of quinoline derivatives in addressing global health challenges (P. O’Neill et al., 2009).
Antioxidant Properties and Neuroprotection
The antioxidant properties of 8-hydroxyquinoline derivatives, with applications in neuroprotection and as potential treatments for neurodegenerative diseases such as Alzheimer's, are of significant interest. Research into multifunctional agents based on conjugates of 4-amino-2,3-polymethylenequinoline and butylated hydroxytoluene for Alzheimer’s disease treatment highlights the therapeutic promise of these compounds. These agents exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential for disease-modifying effects in Alzheimer's disease (G. Makhaeva et al., 2020).
特性
IUPAC Name |
2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-13-6-5-7-16-17(20(23)24)12-18(22-19(13)16)14-8-10-15(11-9-14)21(2,3)4/h5-12H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTBJAYREODURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



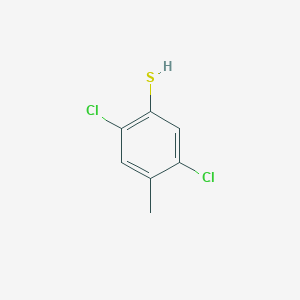
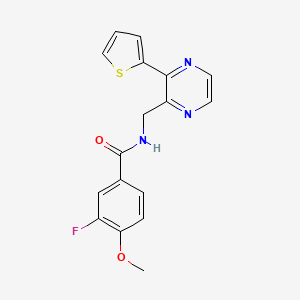
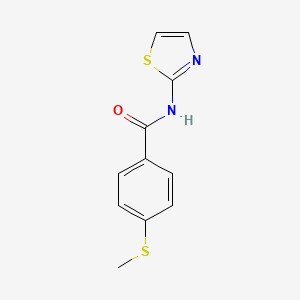
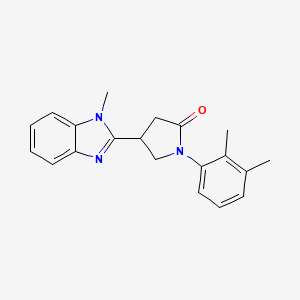
![N-[2-methyl-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]furan-2-carboxamide](/img/structure/B2856785.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B2856787.png)
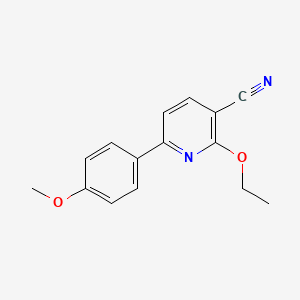
![2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2856792.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2856793.png)

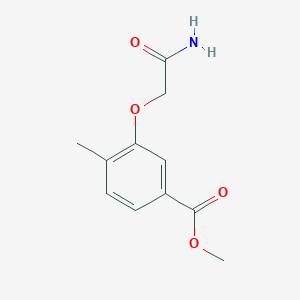
![1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene](/img/structure/B2856797.png)